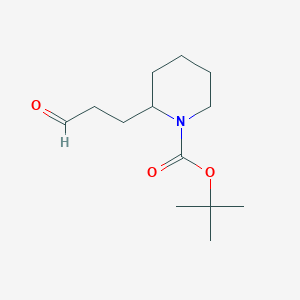
Tert-butyl 2-(3-oxopropyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(3-oxopropyl)piperidine-1-carboxylate is an organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and an aldehyde functional group. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-(3-oxopropyl)piperidine-1-carboxylate typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl group, followed by the introduction of the aldehyde group. One common method involves the reaction of piperidine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide to form the Boc-protected piperidine. The aldehyde group can then be introduced through various methods, such as oxidation of the corresponding alcohol or via formylation reactions.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of flow microreactors allows for precise control over reaction conditions, leading to a more efficient and sustainable process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(3-oxopropyl)piperidine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The Boc group can be removed using trifluoroacetic acid or hydrochloric acid in organic solvents.
Major Products Formed
Oxidation: N-tert-butoxycarbonyl-3-piperidin-2-yl-propionic acid.
Reduction: N-tert-butoxycarbonyl-3-piperidin-2-yl-propanol.
Substitution: 3-piperidin-2-yl-propionaldehyde.
Scientific Research Applications
Tert-butyl 2-(3-oxopropyl)piperidine-1-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and agrochemicals
Mechanism of Action
The mechanism of action of Tert-butyl 2-(3-oxopropyl)piperidine-1-carboxylate primarily involves its role as a protecting group and intermediate in organic synthesis. The Boc group protects the amine functionality during reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical transformations, allowing for the synthesis of a wide range of compounds .
Comparison with Similar Compounds
Similar Compounds
N-tert-butoxycarbonyl-4-piperidone: Another Boc-protected piperidine derivative used in organic synthesis.
N-tert-butoxycarbonyl-3-piperidin-2-yl-propionic acid: The oxidized form of Tert-butyl 2-(3-oxopropyl)piperidine-1-carboxylate.
N-tert-butoxycarbonyl-3-piperidin-2-yl-propanol: The reduced form of this compound
Uniqueness
This compound is unique due to its combination of a Boc-protected amine and an aldehyde functional group, making it a versatile intermediate in organic synthesis. Its stability and reactivity under various conditions make it a valuable compound in both academic and industrial research.
Properties
Molecular Formula |
C13H23NO3 |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl 2-(3-oxopropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-9-5-4-7-11(14)8-6-10-15/h10-11H,4-9H2,1-3H3 |
InChI Key |
UEYNLICYWSBRIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CCC=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
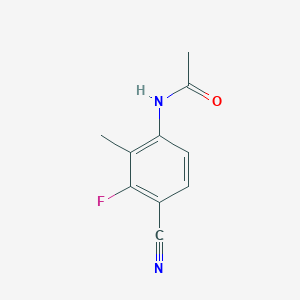
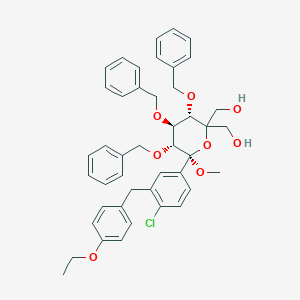
![tert-Butyl((3R,3aR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-yl)carbamate](/img/structure/B8533407.png)
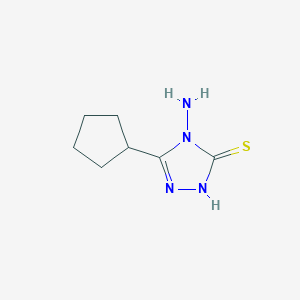
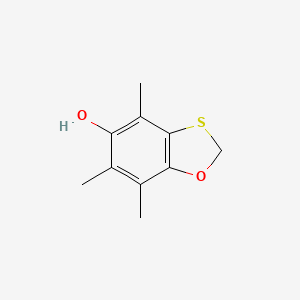
![4-(4-Chloro-phenyl)-1-methyl-4-[4-(1H-pyrazol-4-yl)-phenyl]-piperidine](/img/structure/B8533431.png)
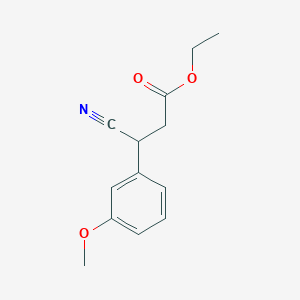
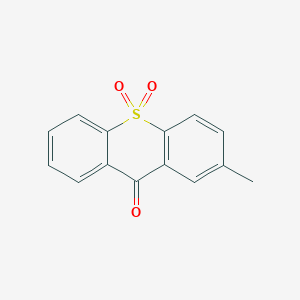
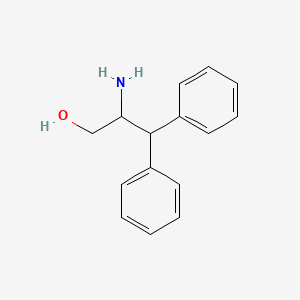
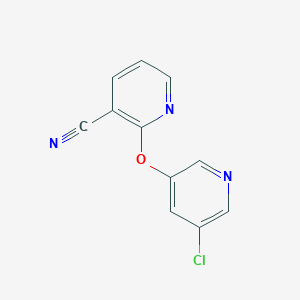
![N-[4-(aminomethyl)pyridin-2-yl]methanesulfonamide](/img/structure/B8533465.png)
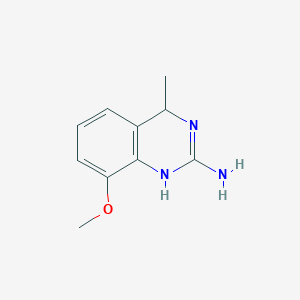
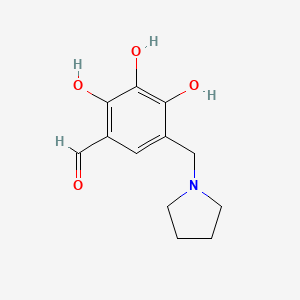
![2,2',3,4'-Tetrafluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B8533494.png)
